molecular formula C24H22N2O3 B388397 2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No.: B388397
M. Wt: 386.4g/mol
InChI Key: AYCXYTYRHKFITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of methoxyphenyl groups at positions 2, 4, and 5 of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 4-methoxybenzaldehyde.

    Formation of Imidazole Ring: The imidazole ring is formed through a condensation reaction involving the aldehydes and an amine source, such as ammonium acetate or aniline, under acidic or basic conditions.

    Substitution Reactions: The methoxy groups are introduced through substitution reactions using methoxy-substituted benzaldehydes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxy-phenyl)-4,5-diphenyl-1H-imidazole: Lacks the additional methoxy groups.

    2-(4-Methoxy-phenyl)-4,5-bis-(4-methoxy-phenyl)-1H-imidazole: Similar structure but different substitution pattern.

    2-(3-Methoxy-phenyl)-4,5-bis-(3-methoxy-phenyl)-1H-imidazole: Different position of methoxy groups.

Uniqueness

2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4g/mol

IUPAC Name

2-(3-methoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C24H22N2O3/c1-27-19-11-7-16(8-12-19)22-23(17-9-13-20(28-2)14-10-17)26-24(25-22)18-5-4-6-21(15-18)29-3/h4-15H,1-3H3,(H,25,26)

InChI Key

AYCXYTYRHKFITO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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